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Compound of Interest

4-Bromo-6-
Compound Name:

methylbenzo[d]thiazole-2-thiol

Cat. No.: B173067

Application Notes and Protocols: 4-Bromo-6-
methylbenzo[d]thiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data related to the synthesis and
potential applications of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. Due to the limited
availability of specific experimental data for this compound in published literature, the following
protocols are proposed based on established methods for structurally related benzothiazole
derivatives.

Physicochemical and Structural Information
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Property Value Reference

Molecular Formula C H BrNS Inferred

Molecular Weight 260.19 g/mol Calculated
Off-white to pale yellow solid

Appearance ) Inferred
(Predicted)

Melting Point Not available

Soluble in DMSO, DMF, and
Solubility ) Inferred
hot ethanol (Predicted)

CAS Number 155596-89-7 Vendor Information

Proposed Synthesis of 4-Bromo-6-
methylbenzo[d]thiazole-2-thiol

The synthesis of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol can be envisioned through a
multi-step process starting from p-toluidine. The proposed synthetic workflow involves the
formation of a 2-aminobenzothiazole intermediate, followed by diazotization and subsequent
conversion to the 2-thiol derivative.

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Bromo-6-methylbenzo[d]thiazole-2-thiol.

Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole
(Intermediate)

This protocol is adapted from the general synthesis of 2-aminobenzothiazoles.[1]

Materials:
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e p-Toluidine

e Sodium thiocyanate (NaSCN)

 Sulfuryl chloride (SOCI)

o Glacial acetic acid

o Ethanol

e Concentrated ammonium hydroxide

Procedure:

In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping
funnel, suspend p-toluidine (1 mole) in glacial acetic acid.

e Add sodium thiocyanate (2.2 moles) to the suspension and heat the mixture at 100°C for 3
hours.

e Cool the reaction mixture to 30°C and slowly add sulfuryl chloride (1.34 moles), ensuring the
temperature does not exceed 50°C.

 After the addition is complete, heat the mixture to 80-90°C for 1 hour.
e Cool the mixture and pour it onto crushed ice.
» Neutralize with concentrated ammonium hydroxide to precipitate the product.

« Filter the crude product, wash with water, and recrystallize from ethanol to obtain 2-amino-6-
methylbenzothiazole.

Protocol 2: Proposed Synthesis of 4-Bromo-6-
methylbenzo[d]thiazole-2-thiol

This is a proposed multi-step protocol.

Step 1: Diazotization of 2-Amino-6-methylbenzothiazole
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Dissolve 2-amino-6-methylbenzothiazole (1 mole) in a mixture of concentrated sulfuric acid
and water at 0-5°C.

Slowly add a solution of sodium nitrite (1.1 moles) in water, maintaining the temperature
below 5°C.

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
Step 2: Formation of the Thiol Precursor

In a separate flask, dissolve potassium ethyl xanthate (1.2 moles) in water at room
temperature.

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with
vigorous stirring.

Allow the reaction to warm to room temperature and stir for 2 hours.

Extract the product with an organic solvent (e.g., dichloromethane), wash with water, and dry
over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield the crude xanthate intermediate.
Step 3: Bromination and Hydrolysis

Dissolve the crude xanthate intermediate in a suitable solvent such as chloroform or carbon
tetrachloride.

Add N-bromosuccinimide (NBS) (1.1 moles) portion-wise at room temperature and stir for 2-
4 hours.

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous
sodium thiosulfate solution and then with water.

Dry the organic layer and remove the solvent.

Hydrolyze the resulting bromo-xanthate intermediate by refluxing with a solution of sodium
hydroxide in ethanol/water.
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 After cooling, acidify the reaction mixture with a mineral acid (e.g., HCI) to precipitate the 4-
Bromo-6-methylbenzo[d]thiazole-2-thiol.

« Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water)
to obtain the pure product.

Application in Organic Synthesis: S-Alkylation

The thiol group at the 2-position is a versatile handle for further functionalization. S-alkylation is
a common reaction to introduce various side chains.

Protocol 3: S-Alkylation of 4-Bromo-6-
methylbenzo[d]thiazole-2-thiol

This protocol is based on general procedures for the S-alkylation of benzothiazole-2-thiols.
Materials:

e 4-Bromo-6-methylbenzo[d]thiazole-2-thiol

Alkyl halide (e.g., benzyl bromide, methyl iodide)

Potassium carbonate (KCO) or Sodium hydride (NaH)

Dimethylformamide (DMF) or Acetone

Ethyl acetate

Brine

Procedure:

e To a solution of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol (1 mole) in DMF or acetone,
add potassium carbonate (1.5 moles).

e Stir the mixture at room temperature for 30 minutes.

e Add the alkyl halide (1.1 moles) dropwise to the suspension.
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o Continue stirring at room temperature or heat to 50-60°C for 2-6 hours, monitoring the
reaction by TLC.

» After completion, pour the reaction mixture into water and extract with ethyl acetate.
e Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

o Concentrate the organic layer under reduced pressure and purify the crude product by
column chromatography on silica gel to afford the S-alkylated derivative.

Potential Biological Applications

Benzothiazole derivatives are known to exhibit a range of biological activities, including
anticancer and antimicrobial properties. The title compound, with its specific substitution
pattern, is a candidate for investigation in these areas.

Anticancer Activity

Substituted benzothiazoles have been shown to induce apoptosis in cancer cells.[2] The
proposed mechanism of action for some anticancer benzothiazoles involves the modulation of
key signaling pathways such as EGFR, JAK/STAT, and PI3K/Akt/mTOR.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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